molecular formula C5H12O9P2 B132008 2C-Methyl-D-erythritol 2,4-cyclodiphosphate CAS No. 143488-44-2

2C-Methyl-D-erythritol 2,4-cyclodiphosphate

Cat. No. B132008
M. Wt: 278.09 g/mol
InChI Key: SFRQRNJMIIUYDI-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) is a crucial intermediate in the biosynthesis of isoprenoids, which are essential for various biological processes, including photosynthesis, respiration, and cell signaling. MEcPP is synthesized in the non-mevalonate pathway (also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway) in plants, bacteria, and apicomplexan parasites. This pathway is distinct from the mevalonate pathway, which is present in animals and fungi.

Scientific Research Applications

Role in Terpene Biosynthesis

2C-Methyl-D-erythritol 2,4-cyclodiphosphate plays a crucial role in the nonmevalonate pathway of terpenoid biosynthesis. This compound is formed from 2C-methyl-D-erythritol 4-phosphate by the action of specific proteins (IspD, IspE, and IspF) in plants, as evidenced by studies using radiolabeled precursors. Chromoplasts efficiently convert this compound into the carotene precursor phytoene, suggesting its pivotal role in the biosynthetic pathway to terpenes (Fellermeier et al., 2001).

Enzymatic Conversion in Microorganisms

In microorganisms, the Escherichia coli ygbB gene is involved in the conversion of 4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate into 2C-methyl-D-erythritol 2,4-cyclodiphosphate. This enzymatic process requires Mn(2+) or Mg(2+) but no other cofactors, highlighting the compound's role in microbial terpenoid biosynthesis (Herz et al., 2000).

Antimalarial Drug Target

The role of 2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) from Plasmodium falciparum, which converts 4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate into 2C-methyl-D-erythritol 2,4-cyclodiphosphate, has been studied. This enzyme requires divalent metal ions and is a potential target for antimalarial drugs directed at the nonmevalonate pathway of isoprenoid biosynthesis (Rohdich et al., 2001).

Structural Studies and Drug Target Potential

Structural studies of Escherichia coli 2C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) reveal important insights into the enzyme's catalytic mechanism. The enzyme forms homotrimers and binds zinc ions at the active site, positioning the substrate for catalysis. This pathway's enzymes are recognized as promising drug targets due to their presence in bacteria and certain protozoa but not in mammals (Steinbacher et al., 2002).

properties

IUPAC Name

(6S,7R)-2,4-dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRQRNJMIIUYDI-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](COP(=O)(OP(=O)(O1)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O9P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123383
Record name 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2C-Methyl-D-erythritol 2,4-cyclodiphosphate

CAS RN

151435-51-7, 143488-44-2
Record name 2C-Methyl-D-erythritol 2,4-cyclodiphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151435-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143488-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2,3,4-tetrahydroxybutane-1,3-cyclic bisphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143488442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2C-Methyl-D-erythritol 2,4-cyclodiphosphate
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2C-Methyl-D-erythritol 2,4-cyclodiphosphate
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2C-Methyl-D-erythritol 2,4-cyclodiphosphate
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Reactant of Route 6
2C-Methyl-D-erythritol 2,4-cyclodiphosphate

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